Imidazo[1,5-a]pyridine-6-carbaldehyde
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Overview
Description
Imidazo[1,5-a]pyridine-6-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system with an aldehyde functional group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-6-carbaldehyde typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,5-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Imidazo[1,5-a]pyridine-6-carboxylic acid.
Reduction: Imidazo[1,5-a]pyridine-6-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Imidazo[1,5-a]pyridine-6-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
Imidazo[1,5-a]pyridine-6-carbaldehyde can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine:
Imidazo[1,2-a]pyridine: This compound has a different ring fusion pattern and exhibits distinct chemical and biological properties.
Imidazo[4,5-b]pyridine: Another isomer with unique structural features and applications.
Uniqueness: this compound stands out due to its specific ring fusion and functionalization, which confer unique reactivity and potential for diverse applications .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[1,5-a]pyridine derivatives
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
imidazo[1,5-a]pyridine-6-carbaldehyde |
InChI |
InChI=1S/C8H6N2O/c11-5-7-1-2-8-3-9-6-10(8)4-7/h1-6H |
InChI Key |
IHHZXOLBNSCFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=C2)C=O |
Origin of Product |
United States |
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